molecular formula C18H19NO3 B2829785 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(3-methoxyphenyl)acetamide CAS No. 1795702-42-9

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(3-methoxyphenyl)acetamide

Cat. No. B2829785
CAS RN: 1795702-42-9
M. Wt: 297.354
InChI Key: RXRYAHAHSFOVQD-UHFFFAOYSA-N
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Description

The compound “N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(3-methoxyphenyl)acetamide” is a complex organic molecule. It contains a benzofuran ring, which is a heterocyclic compound . Benzofuran compounds are ubiquitous in nature and have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran compounds has attracted much attention from synthetic organic chemists . A new one-pot synthesis of a benzofuran-fused N-heterocycle is achieved by AlCl3-mediated C–C followed by a C–O bond formation . This method is believed to have the potential to increase the potency of the compound .


Molecular Structure Analysis

The molecular structure of the compound can be determined by its IUPAC Standard InChI: InChI=1S/C8H8O/c1-2-4-8-7 (3-1)5-6-9-8/h1-4H,5-6H2 . The 3D structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran compounds often involve unique free radical cyclization cascades, which are excellent methods for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring by proton quantum tunneling, which has fewer side reactions and high yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined by its molecular weight, which is 120.1485 . Other properties such as solubility, melting point, boiling point, etc., would require further experimental data.

Scientific Research Applications

Pharmacokinetics and Metabolism

Disposition and Metabolism of SB-649868 in Humans : A study by Renzulli et al. (2011) on SB-649868, a novel orexin 1 and 2 receptor antagonist with a benzofuran structure, provides insights into its metabolism and disposition in humans. The compound is primarily excreted via feces, with urine playing a lesser role. Metabolite analysis revealed extensive metabolism, including oxidation of the benzofuran ring, highlighting the compound's pharmacokinetics and potential applications in insomnia treatment (Renzulli et al., 2011).

Toxicology and Safety

Benzbromarone Metabolism : Research by Maurer and Wollenberg (1990) on benzbromarone, a drug with a benzofuran ring used for gout treatment, focuses on its metabolism, identifying hydroxylation and methoxylation pathways. This study emphasizes the importance of understanding metabolic pathways for safety and efficacy in drug development (Maurer & Wollenberg, 1990).

Novel Psychoactive Substances

Novel Psychoactive Benzofurans : Studies on the toxicity and metabolic pathways of novel psychoactive substances (NPS) containing benzofuran structures, such as 5-MAPB, offer insights into their effects and risks. These substances share structural features with known psychoactives like MDMA, underlining the significance of research on their pharmacology and toxicology for public health (Hofer et al., 2017).

Mechanism of Action

The mechanism of action of benzofuran compounds is often related to their strong biological activities. For example, some benzofuran compounds have been found to have anti-hepatitis C virus activity and are expected to be effective therapeutic drugs for hepatitis C disease .

Future Directions

Benzofuran compounds have potential applications in many aspects, making these substances potential natural drug lead compounds . Future research could focus on discovering novel methods for constructing benzofuran rings, studying newly isolated natural products with complex structures, and screening these compounds for possible biological activities .

properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-21-15-6-4-5-13(9-15)10-18(20)19-11-14-12-22-17-8-3-2-7-16(14)17/h2-9,14H,10-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRYAHAHSFOVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NCC2COC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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